molecular formula C20H20FNO B14592466 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one CAS No. 61297-92-5

6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one

Cat. No.: B14592466
CAS No.: 61297-92-5
M. Wt: 309.4 g/mol
InChI Key: UCQSKVWDDQNEON-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, a methyl group at the 4th position, and a propylphenylmethyl group at the 1st position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Halogen atoms, such as the fluorine in this compound, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological macromolecules.

    Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This compound may be investigated for similar therapeutic potentials.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The propylphenylmethyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: Shares the fluorine substitution but lacks the methyl and propylphenylmethyl groups.

    4-Methylquinoline: Contains the methyl group but lacks the fluorine and propylphenylmethyl groups.

    1-[(4-Propylphenyl)methyl]quinoline: Features the propylphenylmethyl group but lacks the fluorine and methyl groups.

Uniqueness

6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

CAS No.

61297-92-5

Molecular Formula

C20H20FNO

Molecular Weight

309.4 g/mol

IUPAC Name

6-fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2-one

InChI

InChI=1S/C20H20FNO/c1-3-4-15-5-7-16(8-6-15)13-22-19-10-9-17(21)12-18(19)14(2)11-20(22)23/h5-12H,3-4,13H2,1-2H3

InChI Key

UCQSKVWDDQNEON-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=CC2=O)C

Origin of Product

United States

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